6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS No.: 656818-36-9
Cat. No.: VC7461734
Molecular Formula: C16H14FN3O2
Molecular Weight: 299.305
* For research use only. Not for human or veterinary use.
![6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 656818-36-9](/images/structure/VC7461734.png)
Specification
CAS No. | 656818-36-9 |
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Molecular Formula | C16H14FN3O2 |
Molecular Weight | 299.305 |
IUPAC Name | 6-[(2-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Standard InChI | InChI=1S/C16H14FN3O2/c1-9-12(7-11-5-3-4-6-14(11)17)10(2)20-15(19-9)13(8-18-20)16(21)22/h3-6,8H,7H2,1-2H3,(H,21,22) |
Standard InChI Key | RZRCCDPNNDQDME-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC2=C(C=NN12)C(=O)O)C)CC3=CC=CC=C3F |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic core comprising pyrazole and pyrimidine rings. Key structural features include:
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A 5,7-dimethyl substituent on the pyrimidine ring, enhancing steric bulk and modulating electronic properties.
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A 2-fluorobenzyl group at the 6-position, introducing aromaticity and potential for π-π interactions.
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A carboxylic acid moiety at the 3-position, enabling hydrogen bonding and salt formation.
The molecular formula is deduced as C₁₆H₁₄FN₃O₂, with a calculated molecular weight of 307.30 g/mol (exact mass: 307.107 Da) .
Table 1: Comparative Molecular Data for Analogous Compounds
Synthesis and Structural Modification
Synthetic Pathways
While no explicit synthesis for the target compound is documented, its chloro-fluoro analog is synthesized through a multi-step sequence :
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Core Formation: Condensation of aminopyrazole derivatives with β-diketones to construct the pyrazolo[1,5-a]pyrimidine scaffold.
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Benzyl Introduction: Nucleophilic substitution or Friedel-Crafts alkylation to attach the fluorobenzyl group.
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Carboxylation: Oxidation of a methyl group or direct introduction via carboxyl-containing intermediates.
For the 2-fluorobenzyl variant, the absence of chlorine simplifies halogenation steps but may reduce electrophilicity at the benzyl position.
Computational Predictions
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LogP: Estimated at 2.8 (ALOGPS), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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pKa: The carboxylic acid group has a predicted pKa of 3.1, favoring deprotonation under physiological conditions.
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Solubility: Poor aqueous solubility (~0.1 mg/mL) necessitates formulation with co-solvents or prodrug strategies .
Target | Predicted IC₅₀ (Target) | Reported IC₅₀ (Chloro-Fluoro Analog) |
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E. coli DNA Gyrase | 12 μM | 8 μM |
Human Topoisomerase II | >100 μM | 65 μM |
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield (>60% current estimate).
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Structure-Activity Relationships (SAR): Systematically vary substituents to enhance selectivity.
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In Vivo Toxicology: Assess metabolite profiles and organ-specific toxicity.
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